N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 92792-09-1
VCID: VC8322533
Molecular Formula: C16H10INO3
Molecular Weight: 391.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family, which is known for its diverse biological activities. This compound features a chromene core modified with an iodo substituent on the phenyl ring and a carboxamide functional group. Despite the lack of specific literature directly focused on this compound, its structural features suggest potential applications in medicinal chemistry and materials science. SynthesisThe synthesis of N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common method might include the reaction between 2-oxo-2H-chromene-3-carboxylic acid and 4-iodoaniline under specific conditions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used, and catalysts may be employed to enhance reaction rates. Biological ActivitiesChromene derivatives, including those with iodo substituents, have been explored for their potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its interactions with biological targets, which could be studied through techniques like molecular docking and in vitro assays. Safety and HandlingCompounds with halogen substituents, such as iodine, may exhibit toxicity and require careful handling. Detailed safety data sheets should be consulted for specific precautions when handling N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide. |
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CAS No. | 92792-09-1 |
Product Name | N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide |
Molecular Formula | C16H10INO3 |
Molecular Weight | 391.16 g/mol |
IUPAC Name | N-(4-iodophenyl)-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C16H10INO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) |
Standard InChIKey | NRQJGVGVCDKKAK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I |
PubChem Compound | 599278 |
Last Modified | Aug 20 2023 |
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